REACTION_SMILES
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[C:4]([CH3:5])(=[O:6])[c:7]1[cH:8][n:9]([S:12](=[O:13])(=[O:14])[c:15]2[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]2)[cH:10][cH:11]1.[CH3:35][OH:36].[Ca+2:3].[Cl-:1].[Cl-:2].[Cl:22][C:23](=[C:24]([Cl:25])[C:26]([Cl:27])=[C:28]([Cl:29])[CH:30]([Cl:31])[Cl:32])[CH:33]=[O:34]>>[C:4]([CH2:5][Cl:22])(=[O:6])[c:7]1[cH:8][n:9]([S:12](=[O:13])(=[O:14])[c:15]2[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccn(S(=O)(=O)c2ccc(C)cc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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O=CC(Cl)=C(Cl)C(Cl)=C(Cl)C(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(Cl)=C(Cl)C(Cl)=C(Cl)C(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)n2ccc(C(=O)CCl)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |